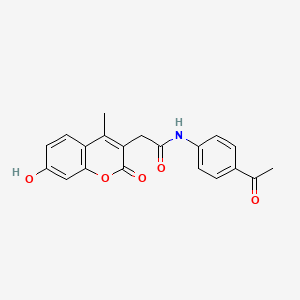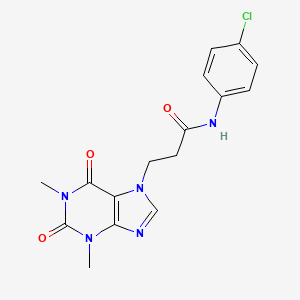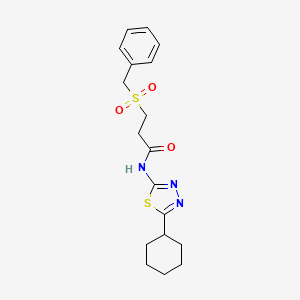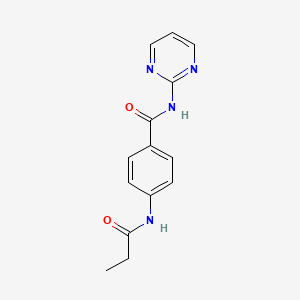![molecular formula C21H17ClF3NO4 B11162321 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11162321.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorinated phenyl ring, a trifluoromethyl group, and a chromenyl moiety, making it a subject of study in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps:
Formation of the Chromenyl Moiety: The chromenyl part can be synthesized through the reaction of a suitable phenol derivative with ethyl acetoacetate under acidic conditions to form the coumarin structure.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Formation of the Phenyl Acetamide: The phenyl acetamide part can be synthesized by reacting 4-chloro-3-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base.
Coupling Reaction: Finally, the chromenyl moiety is coupled with the phenyl acetamide through an etherification reaction using suitable coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenyl moiety, potentially forming alcohol derivatives.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential analgesic and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets are of interest for developing new therapeutic agents.
作用机制
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound may act on opioid receptors, similar to other analgesic agents, modulating pain perception pathways . Additionally, its chromenyl moiety may interact with enzymes or receptors involved in inflammatory processes, contributing to its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic properties.
Coumarin Derivatives: Various coumarin derivatives are known for their biological activities, including anticoagulant and anticancer properties.
属性
分子式 |
C21H17ClF3NO4 |
|---|---|
分子量 |
439.8 g/mol |
IUPAC 名称 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C21H17ClF3NO4/c1-2-3-12-8-20(28)30-18-10-14(5-6-15(12)18)29-11-19(27)26-13-4-7-17(22)16(9-13)21(23,24)25/h4-10H,2-3,11H2,1H3,(H,26,27) |
InChI 键 |
WPNNZQCEBNAMLH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate](/img/structure/B11162244.png)
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-isoleucinate](/img/structure/B11162256.png)


![2-hexyl-3-{[3-(trifluoromethyl)benzyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11162261.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11162272.png)
![N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide](/img/structure/B11162273.png)

![2-(3,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11162286.png)
![7,9,9-Trimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11162293.png)
![Ethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11162297.png)
![1-butyl-N-{4-[(2,4-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162301.png)


